3-Methylthieno[3,2-b]pyridin-6-ol
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Overview
Description
3-Methylthieno[3,2-b]pyridin-6-ol is a compound with the CAS Number: 1861654-22-9. It has a molecular weight of 165.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NOS/c1-5-4-11-7-2-6 (10)3-9-8 (5)7/h2-4,10H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, pyridinols have been found to react differently depending on the reaction conditions such as solvent, arylating agents, base, etc .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Photophysical Properties and Potential Antitumor Applications
Research has shown that certain derivatives of 3-Methylthieno[3,2-b]pyridin-6-ol exhibit promising photophysical properties, such as reasonable fluorescence quantum yields and solvatochromic behavior. These properties have been studied in different solvents and lipid membranes, with a focus on their potential as antitumor compounds. Encapsulation in various nanoliposome formulations has also been explored for potential drug delivery applications, indicating a future in cancer treatment research (Carvalho et al., 2013).
Synthesis and Chemical Functionalization
Efficient methods for synthesizing and chemically functionalizing derivatives of this compound have been developed. This includes processes like thioalkylation, cyclization, and demethylation, which are integral for creating more complex molecular structures. These methods are crucial for the development of new pharmaceuticals and chemical compounds (Puvvala et al., 2014).
Antimicrobial Activity
Several studies have investigated the antimicrobial activities of compounds derived from this compound. The synthesis of tetrahydropyridothienopyrimidinone derivatives and their subsequent screening for antimicrobial properties represent a significant area of research, with implications for developing new antibacterial and antifungal agents (Bakhite et al., 2004).
Potential in Anti-Inflammatory Agents
There's also interest in exploring the anti-inflammatory potential of molecules structurally related to this compound. This line of research targets novel molecules that could serve as anti-inflammatory agents, opening the door to new treatments in this field (Moloney, 2001).
Synthesis of Novel Derivatives for Various Applications
Researchers are also working on the synthesis of novel derivatives of this compound for diverse applications. This includes the creation of molecules with potential antitumor, antimicrobial, and anti-inflammatory activities. Such research is crucial for expanding the potential uses of these compounds in various scientific and medical fields (Silva et al., 2021).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-methylthieno[3,2-b]pyridin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-11-7-2-6(10)3-9-8(5)7/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVBSMVCAPDZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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